2-Chloro-4-(difluoromethoxy)-3-fluoropyridine
Overview
Description
2-Chloro-4-(difluoromethoxy)-3-fluoropyridine is a useful research compound. Its molecular formula is C6H3ClF3NO and its molecular weight is 197.54 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . These inhibitors are used in diabetes therapy, suggesting that 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine may also target SGLT2 proteins.
Mode of Action
For instance, its difluoromethoxy group could potentially interact with biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It has been suggested that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
Given its potential role in the synthesis of sglt2 inhibitors, it may contribute to the inhibition of glucose reabsorption in the kidneys, thereby helping to control blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C . Furthermore, its efficacy could be influenced by the physiological environment, such as pH and the presence of other biomolecules.
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGYRWTEZMVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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